Methyl 2,5-difluoro-3-nitrobenzoate
Overview
Description
Methyl 2,5-difluoro-3-nitrobenzoate is a chemical compound with the CAS Number: 1154278-08-6 . It has a molecular weight of 217.13 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,5-difluoro-3-nitrobenzoate . The InChI code for this compound is 1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 .Physical And Chemical Properties Analysis
Methyl 2,5-difluoro-3-nitrobenzoate is a powder that is stored at room temperature .Scientific Research Applications
Spectroscopic Analysis and Solubility Studies
- Solubility Determination : Abraham model solute descriptors for similar compounds, like 2-methyl-3-nitrobenzoic acid, have been determined using spectroscopic methods. This research enables the prediction of solubility in various organic solvents, which is crucial for chemical synthesis and pharmaceutical applications (Hart et al., 2017).
Biological Applications
- Biochemical Analysis : A water-soluble aromatic disulfide derivative of a similar compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been used for determining sulfhydryl groups in biological materials, showing its importance in biochemical research (Ellman, 1959).
Chemical Synthesis and Process Improvement
- Green Synthesis Methods : Research has been conducted on environmentally friendly nitration processes for similar compounds, like the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting advancements in green chemistry and process optimization (Mei et al., 2018).
Analytical Chemistry Applications
- Quantitative Determination : Methods have been developed for the quantitative determination of similar compounds, such as 2-methyl-3-nitrobenzoic acid, through gas chromatography, indicating its relevance in analytical chemistry for purity monitoring (Xue & Nan, 2002).
Material Science and Crystallography
- Crystal Structure Analysis : Studies on hydrogen-bonded structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into the molecular interactions and crystal engineering, useful in material science (Portilla et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2,5-difluoro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMPKWBIDRHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-3-nitrobenzoate | |
CAS RN |
1154278-08-6 | |
Record name | methyl 2,5-difluoro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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